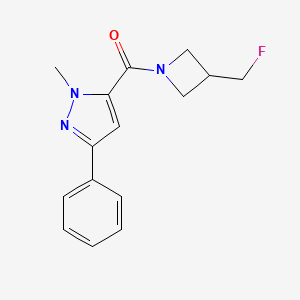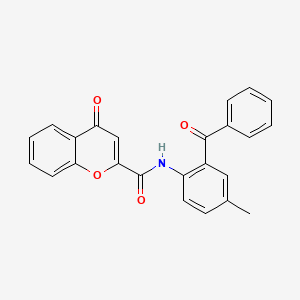
N-(2-benzoyl-4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide, also known as BMK-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BMK-1 belongs to the class of chromene derivatives, which have been found to possess various biological activities, including anti-inflammatory, antitumor, and antioxidant properties. In
Applications De Recherche Scientifique
Chemosensors for Metal Ions
One prominent application is the development of highly sensitive and selective chemosensors for detecting metal ions such as Cu2+ and H2PO4−. For instance, a study synthesizes and characterizes a fluorescence chemosensor based on a coumarin fluorophore, demonstrating an "on-off-on" fluorescence response toward these ions with high specificity and low detection limits in a mixed solvent system. This chemosensor exhibits repeatable recognition behavior and operates effectively within a stable pH range, highlighting its potential for environmental monitoring and biochemical assays (Meng et al., 2018).
Novel Polymeric Materials
Research into novel polymeric materials incorporating chromene structures has led to the synthesis of new poly(coumarin-amide)s. These materials are synthesized through a direct polycondensation reaction, yielding polymers with photosensitive coumarin groups in the main chain. Such polymers display promising properties, including high solubility in aprotic polar solvents, good thermal stability, and the ability to form amorphous, transparent, and flexible films. These characteristics make them suitable for applications in advanced materials science, including the development of photonic and electronic devices (Nechifor, 2009).
Molecular Synthesis and Antibacterial Agents
Another significant application is in the synthesis of novel compounds with potential antibacterial properties. For example, the one-pot, three-component synthesis of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives has been explored. These compounds exhibit antibacterial effects against both Gram-negative and Gram-positive bacteria, suggesting their utility in developing new antibacterial agents. The methodology highlights an environmentally friendly approach to synthesizing these derivatives, featuring good yields, low cost, and simple procedures (Pouramiri et al., 2017).
Photoreactive Polymers
The synthesis of aromatic polyamides with coumarin chromophores represents an innovative application in creating photoreactive polymers. These polymers, designed with bulky side chains, show enhanced solubility, high molecular weights, and the ability to cast into transparent, flexible films. Their photoreactive properties, triggered by UV illumination, allow for potential applications in materials science, where controlled cross-linking and structural modification of polymers are required (Nechifor, 2009).
Propriétés
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO4/c1-15-11-12-19(18(13-15)23(27)16-7-3-2-4-8-16)25-24(28)22-14-20(26)17-9-5-6-10-21(17)29-22/h2-14H,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRQXTNQFTVUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

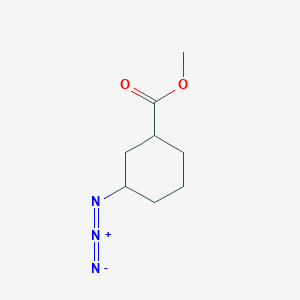
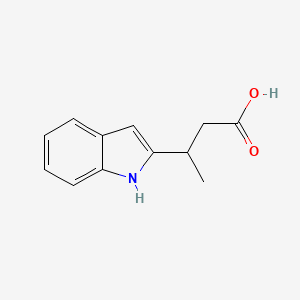
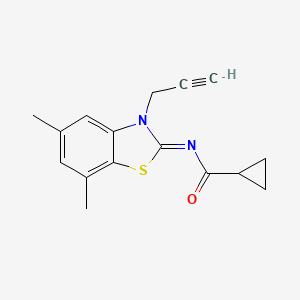
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2728178.png)
![4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole](/img/structure/B2728179.png)
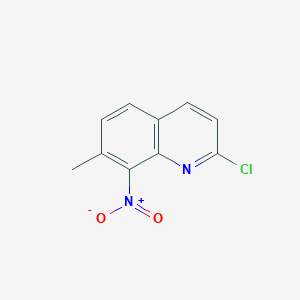
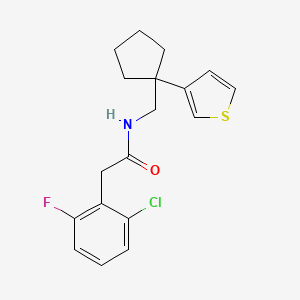
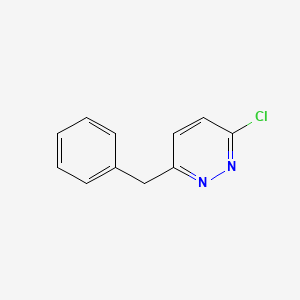
![1-[2-(4-Methylphenyl)-2-oxoethyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2728185.png)
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2728187.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2728191.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2728193.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2728194.png)
